molecular formula C7H4ClFN2 B13535541 2-Amino-4-chloro-3-fluorobenzonitrile

2-Amino-4-chloro-3-fluorobenzonitrile

Cat. No.: B13535541
M. Wt: 170.57 g/mol
InChI Key: UJZHRXHXJQRDQV-UHFFFAOYSA-N
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Description

Significance of Aminobenzonitriles in Synthetic Chemistry

Aminobenzonitrile compounds are crucial intermediates in organic synthesis, widely utilized in the production of medicines, pesticides, and dyes. patsnap.com The value of aminobenzonitriles lies in the dual reactivity of the amino and nitrile functional groups. The amino group can act as a nucleophile or be transformed into other nitrogen-containing moieties, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to create diverse heterocyclic structures. uni-mainz.de This versatility allows aminobenzonitriles to serve as foundational scaffolds for synthesizing a variety of complex molecules, including alkaloids and amino acids. uni-mainz.de For instance, 2-aminobenzonitrile (B23959) is recognized as an important aromatic amine and nitrile compound used as a ligand in the synthesis of metal complexes, which has applications in biological synthesis. wisdomlib.org

Overview of Halogenation Patterns and Their Synthetic Implications

Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental and versatile tool in organic chemistry. chemistrytalk.orggeeksforgeeks.org Adding halogens like fluorine, chlorine, bromine, or iodine to the aminobenzonitrile core significantly alters the molecule's physical, chemical, and biological properties. numberanalytics.com Halogen atoms are highly electronegative and can modify the electronic environment of the aromatic ring, influencing its reactivity towards further substitution or other transformations. chemistrytalk.org

The key synthetic implications of halogenation include:

Enhanced Reactivity and Functionalization: Halogen atoms serve as reactive "handles" or leaving groups, facilitating a variety of subsequent reactions. numberanalytics.comjk-sci.com They are particularly important for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Directing Effects: The position of the halogen on the aromatic ring can direct incoming substituents to specific locations, providing regiochemical control in multi-step syntheses.

Modified Properties: The introduction of halogens can impart new properties to the final compound, such as increased stability or altered biological activity, which is a critical aspect in drug design. numberanalytics.comjk-sci.com

The reactivity of halogens varies, with the trend generally being F₂ > Cl₂ > Br₂ > I₂. chemistrytalk.org This difference allows for selective reactions when multiple, different halogens are present in a single molecule.

Scope and Research Focus on 2-Amino-4-chloro-3-fluorobenzonitrile (B6203816)

This article focuses specifically on the chemical compound This compound . This molecule is a prime example of a polysubstituted aminobenzonitrile, featuring a specific halogenation pattern with both chlorine and fluorine atoms. This distinct arrangement of amino, chloro, fluoro, and nitrile groups on the benzene (B151609) ring presents a unique platform for synthetic exploration. The presence of two different halogens offers the potential for selective functionalization, while the electronic effects of all substituents combined dictate the molecule's reactivity. The research focus is on understanding the chemical properties, synthetic pathways, and utility of this compound as a precursor for more complex and potentially high-value chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
CAS Number 1241940-05-9
Appearance Solid
Canonical SMILES C1=CC(=C(C(=C1C#N)N)F)Cl
InChI Key YQDPJIGJBHCCQG-UHFFFAOYSA-N
Solubility Expected to have low solubility in water and be soluble in common organic solvents. nj-finechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-4-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2

InChI Key

UJZHRXHXJQRDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)F)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Chloro 3 Fluorobenzonitrile

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2-amino-4-chloro-3-fluorobenzonitrile (B6203816), several disconnection approaches can be envisioned, highlighting key precursors for its synthesis.

Primary Disconnections:

C-CN Bond Disconnection: This is a common strategy for nitriles. This leads back to a diazonium salt derived from a substituted aniline (B41778) (a Sandmeyer-type reaction) or an aryl halide for a nucleophilic substitution. wikipedia.orgorganic-chemistry.org The key precursor would be 2,6-dichloro-3-fluoroaniline .

C-NH2 Bond Disconnection: This suggests an amination reaction as the final step. The precursor would be a halogenated benzonitrile (B105546), such as 2,4-dichloro-3-fluorobenzonitrile .

C-Cl Bond Disconnection: This points to a late-stage chlorination of a fluorinated aminobenzonitrile. The key precursor in this case would be 2-amino-3-fluorobenzonitrile .

Based on these disconnections, the following compounds are identified as key precursors for the synthesis of this compound:

Precursor NameChemical StructureRationale
2,6-dichloro-3-fluoroanilineNH₂ attached to a benzene (B151609) ring with Cl at positions 2 and 6, and F at position 3.Precursor for Sandmeyer reaction to introduce the nitrile group.
2,4-dichloro-3-fluorobenzonitrileCN attached to a benzene ring with Cl at positions 2 and 4, and F at position 3.Precursor for nucleophilic aromatic substitution to introduce the amino group.
2-amino-3-fluorobenzonitrileNH₂ and CN at positions 1 and 2 of a benzene ring with F at position 3.Scaffold for electrophilic chlorination at the 4-position.

Direct Synthesis Routes to this compound

Direct synthesis routes involve the introduction of the final functional group in the last step onto a pre-existing scaffold.

This approach involves the direct chlorination of a suitable aminobenzonitrile precursor. A potential starting material is 2-amino-3-fluorobenzonitrile . The amino group is an activating group and directs electrophiles to the ortho and para positions. In this case, the para position to the amino group is the target for chlorination.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or dichlorohydantoin in a suitable solvent like N,N-dimethylformamide (DMF) or sulfolane. google.com The reaction conditions would need to be carefully controlled to achieve regioselective chlorination at the desired position and avoid polychlorination.

ReagentConditionsPotential Outcome
N-Chlorosuccinimide (NCS)DMF, elevated temperatureRegioselective chlorination at the 4-position.
DichlorohydantoinSulfolane, elevated temperaturePotential for high yield of the desired product.

This strategy employs a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. A plausible precursor for this route is 2,4-dichloro-3-fluorobenzonitrile . The cyano group and the halogen atoms activate the aromatic ring for nucleophilic attack. The challenge lies in achieving selective amination at the 2-position over the 4-position.

The relative reactivity of the chlorine atoms is influenced by the electronic effects of the adjacent fluorine and cyano groups. The fluorine at position 3 would activate the chlorine at position 4 more than the chlorine at position 2. However, steric hindrance might play a role in directing the incoming nucleophile.

Common amination reagents include ammonia (B1221849) or a protected amine source, often in the presence of a base and sometimes a catalyst. The reaction can be performed in various solvents, including water under acidic conditions for certain substrates. iucr.org

Aminating AgentConditionsExpected Selectivity
Ammonia (aq.)High temperature and pressureMay require optimization for selectivity.
Sodium amideInert solvent (e.g., toluene)Strong nucleophile, may lead to a mixture of isomers.

Multi-Step Synthetic Sequences Involving Functional Group Interconversions

Multi-step syntheses allow for more complex transformations and can provide better control over regioselectivity.

A reliable method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide.

A plausible synthetic sequence would start from a readily available substituted aniline. For instance, starting from 2,4-dichloro-5-fluorotoluene , one could perform ammoxidation to obtain 2,4-dichloro-5-fluorobenzonitrile . google.com Subsequent selective amination at the 2-position would yield the target compound.

Alternatively, the nitrile group can be formed through the dehydration of a primary amide. chemicalbook.comasianpubs.orgresearchgate.net This would involve the synthesis of 2-amino-4-chloro-3-fluorobenzamide as an intermediate. This amide could potentially be synthesized from the corresponding carboxylic acid or ester. Dehydrating agents such as phosphorus pentoxide, thionyl chloride, or phosphoryl chloride are commonly used for this transformation.

ReactionKey IntermediateReagents and Conditions
Sandmeyer Reaction2,6-dichloro-3-fluoroaniline diazonium salt1. NaNO₂, HCl, 0-5 °C2. CuCN
Amide Dehydration2-amino-4-chloro-3-fluorobenzamideP₂O₅ or SOCl₂ or POCl₃, heat

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgscribd.com The strategy relies on a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

For the synthesis of this compound, a DoM strategy could be envisioned, although it presents challenges due to the specific substitution pattern. A protected amino group (e.g., a pivaloyl or carbamate (B1207046) group) can act as a DMG. For example, starting with N-protected 3-fluoroaniline, a DoM reaction could potentially be used to introduce a substituent at the 2-position. Subsequent functional group manipulations would be required to introduce the chlorine at the 4-position and the nitrile group.

The fluorine atom itself can act as a moderate directing group. However, in the presence of a stronger directing group like a protected amine, the regioselectivity would likely be controlled by the latter. The choice of the protecting group for the amine is crucial as it influences the directing ability and the ease of its subsequent removal.

Directing GroupOrganolithium ReagentPotential Electrophile
-NHPiv (Pivaloyl)n-BuLi or s-BuLi/TMEDAFor introduction of a precursor to the nitrile or chloro group.
-NHBoc (tert-Butoxycarbonyl)t-BuLiFor subsequent functionalization.

Process Optimization and Scalability Considerations for Industrial Production

The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges that require careful process optimization and scalability considerations. For a multi-step synthesis of a complex molecule like this compound, each stage must be robust, safe, and economically viable.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, reaction time, and mixing are critical parameters that need to be finely tuned to maximize yield and minimize the formation of impurities. For instance, the diazotization step is highly exothermic and requires strict temperature control to prevent decomposition of the diazonium salt. acs.org

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents is crucial for achieving high conversion rates and minimizing the cost associated with excess materials.

Catalyst Selection and Loading: For catalytic steps, the choice of catalyst and its concentration can significantly impact reaction efficiency and cost. Catalyst recovery and reuse are also important considerations for sustainable industrial processes.

Solvent Selection: The solvent not only facilitates the reaction but also plays a role in work-up and purification. The ideal solvent should be effective, safe, environmentally friendly, and easily recoverable.

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the product is essential. This may involve techniques like extraction, crystallization, and chromatography. Minimizing the use of solvents and energy in these steps is a key goal.

Scalability Challenges:

Heat Transfer: Reactions that are easily managed in small flasks can become difficult to control on a large scale due to changes in the surface-area-to-volume ratio, which affects heat dissipation. acs.org

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors, which can lead to localized concentration gradients and side reactions.

Safety: The potential hazards associated with the reagents and intermediates must be thoroughly assessed. For example, diazonium salts can be explosive under certain conditions, necessitating careful handling and process design to ensure safety at an industrial scale. acs.org

Equipment: The availability of suitable reactors and processing equipment that can withstand the reaction conditions (e.g., corrosive reagents, high pressure) is a practical consideration.

The following table outlines some of the key process optimization and scalability considerations for the proposed synthetic steps for this compound:

Synthetic StepKey Optimization ParametersPotential Scalability Challenges
Diazotization Temperature control (typically 0-5 °C), acid concentration, rate of addition of nitrite (B80452).Highly exothermic nature requires efficient cooling systems. Potential for unstable diazonium salt accumulation.
Sandmeyer Reaction Catalyst (e.g., CuCN) concentration, temperature, solvent, and pH control.Handling of toxic cyanides, potential for side reactions, and catalyst deactivation or removal. acs.org
Nitration Nitrating agent concentration, temperature control, and reaction time.Highly exothermic and potentially hazardous reaction. Control of regioselectivity to avoid isomeric impurities.
Nitro Group Reduction Choice of reducing agent (e.g., catalytic hydrogenation, metal/acid), catalyst loading, pressure (for hydrogenation), and temperature.Safe handling of flammable hydrogen gas under pressure. Catalyst recovery and prevention of poisoning.

Continuous flow chemistry is an emerging technology that can address many of the scalability challenges associated with traditional batch processing. Flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for more efficient process control and automation. researchgate.net

Reactivity and Derivatization Chemistry of 2 Amino 4 Chloro 3 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halogenated aromatic compounds, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com In 2-Amino-4-chloro-3-fluorobenzonitrile (B6203816), the strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack.

Reactivity of the Amino Group as a Nucleophile

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in various derivatization reactions. For instance, it can react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. Alkylation of the amino group is also possible, leading to the formation of secondary or tertiary amines. The reactivity of the amino group can be modulated by the electronic effects of the other substituents on the ring.

Derivatization of amino groups is a common strategy in chemical synthesis. nih.gov For example, the reaction with 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is a known method for the derivatization of amino acids, highlighting the potential for similar reactions with the amino group of this compound. nih.gov

Displacement of Halogen Atoms and the Nitrile Group

The presence of the electron-withdrawing nitrile group ortho and para to the halogen atoms enhances the susceptibility of the chlorine and fluorine atoms to nucleophilic displacement. In SNAr reactions, the rate of reaction is generally dependent on the ability of the leaving group to depart. For halogens, the typical order of reactivity as a leaving group in SNAr reactions is F > Cl > Br > I, which is counterintuitive to their bond strengths but is explained by the stability of the intermediate Meisenheimer complex. masterorganicchemistry.comyoutube.com

Therefore, in this compound, the fluorine atom at position 3 is expected to be more readily displaced by a nucleophile than the chlorine atom at position 4. The nitrile group itself can also be a target for nucleophilic attack, particularly under harsh reaction conditions, potentially leading to its hydrolysis to a carboxylic acid or conversion to other functional groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

Regioselectivity Directed by Substituent Effects

In this compound, the substituents exert competing directing effects:

Amino (-NH2) group: A strong activating group and an ortho-, para-director.

Chloro (-Cl) and Fluoro (-F) groups: Weakly deactivating groups but are ortho-, para-directors.

Nitrile (-CN) group: A strong deactivating group and a meta-director.

The powerful activating and ortho-, para-directing effect of the amino group is expected to dominate the regioselectivity of electrophilic aromatic substitution. Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the amino group. The available positions are C5 and C6. The C6 position is ortho to the amino group and the C5 position is meta to the amino group. Given the strong directing effect of the amino group, electrophilic attack is most likely to occur at the C6 position. However, the steric hindrance from the adjacent fluorine atom and the deactivating effects of the halogens and the nitrile group will likely necessitate forcing conditions for the reaction to proceed.

Oxidation and Reduction Transformations

The functional groups of this compound can undergo various oxidation and reduction reactions.

Reactions of the Amino Group

The amino group is susceptible to oxidation. For instance, it can be oxidized to a nitro group (-NO2) using strong oxidizing agents. Diazotization of the amino group is another important transformation. Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the primary amino group into a diazonium salt. patsnap.com This diazonium salt is a versatile intermediate that can be subsequently replaced by a wide range of functional groups through Sandmeyer-type reactions. A patent describes a similar diazotization reaction for the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile. patsnap.com

The nitrile group can be reduced to a primary amine (-CH2NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides a route to diamino derivatives. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Reduction of the Nitrile Group

The reduction of the nitrile (cyano) group is a fundamental transformation in organic synthesis, typically converting nitriles into primary amines (R-CN → R-CH₂NH₂). This reaction significantly alters the electronic and structural properties of a molecule, turning an electron-withdrawing nitrile group into a basic, nucleophilic aminomethyl group. Common reagents employed for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or Raney nickel catalyst), and various borane (B79455) derivatives.

While these are standard methods for nitrile reduction, specific documented examples of the reduction of the nitrile group on this compound are not prevalent in the surveyed scientific literature and patent databases. The primary synthetic utility of this compound, particularly in the synthesis of Lorlatinib, retains the nitrile group in the final molecular structure. Therefore, this specific transformation is not a commonly reported derivatization for this intermediate.

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the aromatic ring of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is widely used to create biaryl structures. In the context of the synthesis of intermediates for Lorlatinib, the chloro group of a derivative of this compound acts as the electrophilic partner.

In a key synthetic step described in patent literature, a derivative of this compound is coupled with a pyrazole (B372694) boronic acid pinacol (B44631) ester. The reaction creates a crucial carbon-carbon bond, linking the substituted phenyl ring to a pyrazole ring, forming the core structure of a more advanced intermediate.

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst / Ligand Base Solvent Conditions Product

This reaction demonstrates the viability of the chloro-substituent as a handle for complex molecule construction via Suzuki-Miyaura coupling. The conditions are typical for modern cross-coupling reactions, employing a palladium catalyst with a specialized phosphine (B1218219) ligand (XPhos) to facilitate the reaction.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination are fundamental for forming carbon-nitrogen bonds. This reaction couples an amine with an aryl halide. While the amino group of this compound itself can act as the nucleophilic partner, its primary documented use involves the chloro-substituent acting as the electrophile in C-C bond formation. There is a lack of specific, published examples of other cross-coupling reactions, such as Heck, Sonogashira, or Stille couplings, using this compound as the starting substrate.

Cyclization Reactions for Heterocyclic Ring Formation

The ortho-positioning of the amino and nitrile groups on the benzonitrile (B105546) scaffold makes this compound a prime candidate for cyclization reactions to form fused nitrogen-containing heterocycles. Anthranilonitriles (2-aminobenzonitriles) are well-known precursors for the synthesis of quinazolines and other related heterocyclic systems.

The synthesis of polycyclic aromatic compounds typically involves annulation reactions that build additional aromatic rings onto a starting benzene ring. While theoretically possible, there are no specific examples in the reviewed literature of this compound being used to synthesize extended, purely aromatic polycyclic systems. Its utility is predominantly directed towards the formation of heterocyclic structures.

The reaction of 2-aminobenzonitriles with one-carbon synthons, such as formamide (B127407) or orthoesters, is a classic method for constructing the pyrimidine (B1678525) ring of a quinazoline (B50416) system. For instance, heating an aminobenzonitrile with formamide can yield a 4-aminoquinazoline.

In a procedure detailed in patent WO2014132135A1, a derivative of this compound undergoes a cyclization reaction to form a key intermediate. The amino group is first reacted in a Buchwald-Hartwig type amination, and a subsequent intramolecular cyclization involving the nitrile group leads to the formation of a complex, macrocyclic nitrogen-containing heterocycle, which is the core of Lorlatinib. This transformation highlights the utility of the amino and nitrile functionalities in concert to build complex heterocyclic architecture.

Table 2: Multi-step Synthesis Leading to a Nitrogen-Containing Heterocycle

Starting Material Key Reagents Key Intermediate Final Heterocyclic System

This synthetic pathway underscores the role of this compound as a precursor not just for simple bicyclic heterocycles, but for highly complex, multi-ring systems of significant medicinal importance.

Mechanism Elucidation of Key Reactions Involving this compound

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the nucleophilic amino group, the electrophilic carbon attached to the chlorine atom, and the cyano group, which can participate in cyclization reactions. Elucidation of the mechanisms of its key reactions is crucial for predicting reaction outcomes and designing synthetic pathways for more complex molecules. The following sections detail the proposed mechanisms for fundamental reactions involving this compound, based on established chemical principles and studies of analogous systems.

Nucleophilic Substitution Reactions

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution. The mechanism of this substitution can proceed through different pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

One of the most common mechanisms for aryl halides is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this compound, the nitrile (-CN) and fluorine (-F) groups act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

The proposed SNAr mechanism proceeds in two steps:

Nucleophilic Attack: An electron-rich nucleophile (Nu-) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho and para electron-withdrawing groups.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl-), which is a good leaving group.

Another potential, though less common for unactivated aryl halides, is a mechanism involving the formation of a benzyne (B1209423) intermediate, particularly under very strong basic conditions. However, given the substituents on this compound, the SNAr pathway is considered more probable under typical synthetic conditions.

Cyclization Reactions

The presence of both an amino group and a nitrile group in an ortho-like position allows this compound to be a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often proceed via an initial nucleophilic attack from the amino group or an external reagent, followed by an intramolecular cyclization.

A common example is the synthesis of quinazoline derivatives. While specific studies on this compound are limited, the mechanism can be inferred from related 2-aminobenzonitriles. For instance, in a reaction with a one-carbon electrophile (e.g., formic acid or its derivatives), the following mechanistic steps are proposed:

N-Acylation/Formylation: The amino group acts as a nucleophile and attacks the electrophilic carbon of the one-carbon component, leading to the formation of an N-acylated or N-formylated intermediate.

Intramolecular Cyclization: The nitrogen of the newly formed amide/formamide then attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition to the nitrile is often the key ring-forming step.

Tautomerization: The resulting cyclic imine undergoes tautomerization to form the more stable aromatic quinazolinone ring system.

The reaction conditions, such as the choice of catalyst and temperature, can significantly influence the rate and outcome of these cyclization reactions.

Hypothetical Reaction Parameters

To illustrate the factors influencing these mechanisms, the following interactive table provides hypothetical parameters for a typical SNAr reaction of this compound.

NucleophileSolventTemperature (°C)Proposed Rate Determining StepExpected Product
Sodium methoxideMethanol80Nucleophilic attack2-Amino-3-fluoro-4-methoxybenzonitrile
Ammonia (B1221849)DMF120Nucleophilic attack2,4-Diamino-3-fluorobenzonitrile
Sodium azideDMSO100Nucleophilic attack2-Amino-4-azido-3-fluorobenzonitrile

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SNAr reactions.

Computational Insights

While experimental mechanistic studies on this compound are not widely available, computational methods such as Density Functional Theory (DFT) can provide valuable insights. DFT calculations on analogous molecules like 2-amino-4-chlorobenzonitrile (B1265954) have shown that the nitrogen atoms of the amino group are highly nucleophilic. Such studies can be used to model the transition states of proposed reaction mechanisms, calculate activation energies, and predict the most likely reaction pathways. For instance, computational modeling could help determine the relative energies of the Meisenheimer complexes formed during SNAr reactions with different nucleophiles, thereby predicting regioselectivity and reactivity.

Lack of Publicly Available Computational Data for this compound

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available computational and theoretical studies specifically focused on the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its quantum chemical calculations as requested.

While computational studies are available for structurally related compounds, such as 2-amino-4-chlorobenzonitrile, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. The introduction of a fluorine atom at the third position of the benzene ring would significantly alter the electronic and structural properties of the molecule, making data from other compounds an inaccurate and inappropriate substitute.

The absence of such specific research indicates that this compound may not have been a subject of detailed computational investigation, or the results of such studies have not been published in accessible scientific journals or repositories. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not feasible at this time.

Computational and Theoretical Investigations of 2 Amino 4 Chloro 3 Fluorobenzonitrile

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations can provide insights into the dynamic nature of molecules, including their conformational changes and interactions with their environment. An MD simulation of 2-Amino-4-chloro-3-fluorobenzonitrile (B6203816) would involve calculating the trajectory of each atom over time based on a given force field.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound would primarily revolve around the rotation of the amino (-NH2) group and the cyano (-CN) group relative to the benzene (B151609) ring. Theoretical calculations would be necessary to determine the potential energy surface associated with these rotations. The rotational barriers would quantify the energy required to move from one stable conformation to another. For the amino group, this would involve overcoming the energy barrier for rotation around the C-N bond. Similarly, the rotational barrier for the cyano group would be determined by the rotation around the C-C bond connecting it to the ring. Without specific computational studies, the exact values for these barriers remain undetermined.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks

The amino group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the cyano group and the fluorine and chlorine atoms can act as hydrogen bond acceptors. In a crystalline structure, it would be expected that N-H···N or N-H···F/Cl hydrogen bonds would form, leading to the formation of specific networks or motifs. The geometry and strength of these hydrogen bonds would be critical in dictating the packing of the molecules in the crystal lattice. A detailed analysis would require crystallographic data and subsequent theoretical calculations to quantify the energetics of these interactions.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this compound, the chlorine atom, and to a lesser extent the fluorine atom, could participate in halogen bonding. The chlorine atom, being larger and more polarizable, is generally a better halogen bond donor than fluorine. Potential halogen bond acceptors in the structure could be the nitrogen atom of the cyano group or the amino group of a neighboring molecule. The existence and nature of these interactions would depend on the specific arrangement of molecules in the solid state.

Advanced Spectroscopic Characterization of 2 Amino 4 Chloro 3 Fluorobenzonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of a compound. The analysis is greatly enhanced by computational methods, which can predict vibrational frequencies and aid in the precise assignment of spectral bands.

The FTIR spectrum is invaluable for identifying the primary functional groups within a molecule. For 2-Amino-4-chloro-3-fluorobenzonitrile (B6203816), the key vibrational modes are associated with the amino (-NH₂), nitrile (-C≡N), chloro (-Cl), and fluoro (-F) groups, as well as the vibrations of the benzene (B151609) ring.

Based on studies of the closely related compound 2-Amino-4-chlorobenzonitrile (B1265954), the FTIR spectrum is dominated by characteristic peaks for the amino and nitrile groups. analis.com.myresearchgate.net The amino group typically exhibits two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, which are observed at approximately 3452 cm⁻¹ and 3363 cm⁻¹ respectively in 2-Amino-4-chlorobenzonitrile. analis.com.my The nitrile (C≡N) stretching vibration is expected to produce a sharp, intense band in the 2200-2300 cm⁻¹ region; for 2-Amino-4-chlorobenzonitrile, this peak is reported at 2211 cm⁻¹. analis.com.my

The introduction of a fluorine atom at the C3 position in this compound would be expected to cause slight shifts in these frequencies due to its strong electron-withdrawing nature, which alters the bond polarities and force constants. Furthermore, a characteristic C-F stretching vibration would be expected, typically appearing in the range of 1000-1400 cm⁻¹. The C-Cl stretching mode is generally observed at lower wavenumbers, around 782 cm⁻¹ in the reference compound. analis.com.my Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aromatic C=C stretching modes appear in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound, based on 2-Amino-4-chlorobenzonitrile Data analis.com.myresearchgate.net

Frequency (cm⁻¹)IntensityAssignment
~3452Strongν_as(NH₂) - Asymmetric N-H Stretch
~3363Strongν_s(NH₂) - Symmetric N-H Stretch
~3100-3000Mediumν(C-H) - Aromatic C-H Stretch
~2211Strong, Sharpν(C≡N) - Nitrile Stretch
~1630Strongδ(NH₂) - NH₂ Scissoring
~1550-1400Medium-Strongν(C=C) - Aromatic Ring Stretch
~1400-1000Strongν(C-F) - C-F Stretch
~782Mediumν(C-Cl) - C-Cl Stretch

Note: Frequencies are based on the reported spectrum of 2-Amino-4-chlorobenzonitrile and are predictive for this compound. ν = stretching, δ = bending, as = asymmetric, s = symmetric.

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the C≡N and the aromatic ring stretching vibrations are typically strong in the Raman spectrum.

In a detailed study of 2-Amino-4-chlorobenzonitrile, the FT-Raman spectrum showed a very strong C≡N stretching band at 2221 cm⁻¹. researchgate.net The symmetric and asymmetric NH₂ stretching modes were also observed, but were weaker than in the FTIR spectrum. The aromatic C-H stretching was identified at 3068 cm⁻¹. researchgate.net Vibrations of the benzene ring are particularly well-suited for Raman analysis. The addition of a fluorine atom in this compound would likely make the C-F stretching mode visible in the Raman spectrum as well. The complementary nature of the two techniques allows for a more complete assignment of the vibrational modes.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound, based on 2-Amino-4-chlorobenzonitrile Data researchgate.net

Frequency (cm⁻¹)IntensityAssignment
~3068Mediumν(C-H) - Aromatic C-H Stretch
~2221Very Strongν(C≡N) - Nitrile Stretch
~1600Strongν(C=C) - Aromatic Ring Stretch
~1278StrongRing Breathing Mode
~1400-1000Mediumν(C-F) - C-F Stretch
~780Mediumν(C-Cl) - C-Cl Stretch

Note: Frequencies are based on the reported spectrum of 2-Amino-4-chlorobenzonitrile and are predictive for this compound.

To achieve a precise assignment of the observed vibrational bands, theoretical calculations, particularly using Density Functional Theory (DFT), are employed. Studies on substituted benzonitriles, such as 2-Amino-4-chlorobenzonitrile and 2-Amino-5-chlorobenzonitrile, have successfully used the B3LYP method with a 6-311++G(d,p) basis set to calculate harmonic vibrational frequencies. researchgate.netnih.gov

These calculations provide a theoretical spectrum that can be compared with experimental FTIR and FT-Raman data. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a better correlation with the experimental values. For instance, a detailed potential energy distribution (PED) analysis is often performed to determine the contribution of different internal coordinates to each normal mode of vibration, confirming the assignments of complex vibrational bands in the fingerprint region. researchgate.net For this compound, a similar computational approach would be essential to differentiate the C-F and C-Cl stretching modes from other ring vibrations and to precisely assign the various bending and stretching modes of the substituted aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino group protons and the two aromatic protons.

Amino Protons (-NH₂): These protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the 4-6 ppm range for anilines.

Aromatic Protons (-C₆H₂-): The benzene ring has two protons. The proton at the C5 position is adjacent to the chlorine atom, while the proton at the C6 position is adjacent to the amino group. Due to the different electronic environments, they will have different chemical shifts. The electron-withdrawing nature of the nitrile, chloro, and fluoro groups will generally shift the aromatic protons downfield (to a higher ppm value). The proton at C5 would likely be a doublet due to coupling with the C6 proton. The proton at C6 would appear as a doublet of doublets, being split by the C5 proton and the fluorine atom at C3 (a ³J(H,F) coupling).

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
H-5~7.3 - 7.6dJ(H5,H6) ≈ 8-9
H-6~6.8 - 7.1ddJ(H6,H5) ≈ 8-9, ³J(H6,F3) ≈ 6-8
-NH₂~4.0 - 6.0br s-

Note: Chemical shifts (δ) are estimates relative to TMS. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br = broad.

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each unique carbon atom. The chemical shifts are strongly influenced by the attached substituents.

Nitrile Carbon (-C≡N): This carbon typically appears in the 115-120 ppm range.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to substituents (C1-C4) will be most affected.

C1 (attached to -CN): Expected around 100-110 ppm.

C2 (attached to -NH₂): The amino group is shielding, shifting this carbon upfield. However, its position next to two electron-withdrawing groups complicates prediction.

C3 (attached to -F): This carbon will show a large C-F coupling constant (¹J(C,F)), typically in the range of 240-260 Hz, and its chemical shift will be significantly downfield.

C4 (attached to -Cl): The chloro group has a moderate deshielding effect.

The chemical shifts of the carbons bearing hydrogen (C5, C6) will also be influenced by the substituents and will exhibit smaller C-F couplings.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted δ (ppm)Expected C-F Coupling
C≡N~117Small or none
C1~105²J(C,F) ≈ 20-25 Hz
C2~145-150²J(C,F) ≈ 10-15 Hz
C3~155-160¹J(C,F) ≈ 240-260 Hz
C4~125-130³J(C,F) ≈ 3-5 Hz
C5~120-125⁴J(C,F) ≈ 1-3 Hz
C6~115-120³J(C,F) ≈ 5-10 Hz

Note: Chemical shifts (δ) are estimates relative to TMS. J values represent typical carbon-fluorine coupling constants.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and powerful technique for the structural analysis of organofluorine compounds. rsc.orgbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it readily detectable. Its chemical shift is highly sensitive to the local electronic environment, providing valuable information about molecular structure. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene ring. The precise chemical shift of this signal would be influenced by the electronic effects of the adjacent amino (-NH₂), chloro (-Cl), and cyano (-CN) groups. The amino group acts as an electron-donating group, while the chloro and cyano groups are electron-withdrawing. These competing effects determine the electron density around the fluorine nucleus and thus its resonance frequency.

Furthermore, the fluorine signal would exhibit coupling to nearby protons (¹H nuclei), primarily the aromatic protons, resulting in a splitting pattern. This heteronuclear coupling (J-coupling) provides crucial information about through-bond connectivity. For instance, a coupling would be expected between the ¹⁹F nucleus and the proton at position 5 of the benzene ring (a three-bond coupling, ³JHF) and potentially a weaker coupling to the proton at position 6 (a four-bond coupling, ⁴JHF). The magnitudes of these coupling constants are invaluable for confirming the substitution pattern on the aromatic ring. rsc.org

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR spectroscopy provides a more comprehensive analysis of molecular structure by spreading NMR signals across two frequency axes, resolving overlapping peaks that can complicate one-dimensional spectra. wikipedia.orgrsc.org Techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning proton and carbon signals and confirming the molecular structure of this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org In a COSY spectrum of this compound, a cross-peak would be expected between the two aromatic protons, H-5 and H-6, confirming their adjacent positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org The HSQC spectrum would show correlations for each protonated carbon, linking the signals of H-5 and H-6 to their respective carbon atoms, C-5 and C-6.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be crucial for assigning the quaternary carbons C-1, C-2, C-3, C-4, and the cyano carbon. For example, the aromatic proton H-5 would be expected to show correlations to carbons C-1, C-3, C-4, and C-6.

The expected correlations from these 2D NMR experiments provide definitive evidence for the connectivity of the molecule, as summarized in the table below.

Expected 2D NMR Correlations for this compound
Experiment Expected Key Correlations
COSY H-5 ↔ H-6
HSQC H-5 ↔ C-5H-6 ↔ C-6
HMBC H-5 ↔ C-1, C-3, C-4, C-6, C-CNH-6 ↔ C-1, C-2, C-4, C-5

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. rajpub.com The analysis of a closely related compound, 2-amino-4-chlorobenzonitrile (ACBN), which lacks the fluorine atom, reveals two primary absorption peaks when dissolved in ethanol (B145695). analis.com.my These findings serve as a strong reference for understanding the electronic properties of the fluorinated analog.

The chromophore in this compound is the substituted benzene ring, which contains π electrons that can be excited to higher energy levels. The UV-Vis spectrum of the analogous compound ACBN shows absorption bands that are characteristic of π → π* and n → π* electronic transitions. analis.com.my

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in aromatic and other conjugated systems and result in strong absorption bands. utoronto.ca

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen of the amino group or the cyano group, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. analis.com.my

For the analog 2-amino-4-chlorobenzonitrile, these transitions have been experimentally observed at specific wavelengths. analis.com.my The introduction of a fluorine atom in this compound is expected to cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima due to its inductive and resonance effects, but the fundamental nature of the electronic transitions would remain the same.

UV-Vis Absorption Data for 2-amino-4-chlorobenzonitrile (Analog)
Absorption Maximum (λmax) Assigned Electronic Transition
~245 nmπ → π
~330 nmn → π

Data obtained from studies on the non-fluorinated analog, 2-amino-4-chlorobenzonitrile, in an ethanol solution. analis.com.my

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and details of intermolecular interactions. While crystallographic data for this compound itself is not available, a detailed study on its close analog, 2-amino-4-chlorobenzonitrile (ACBN), provides significant structural insights. analis.com.my

The analysis of 2-amino-4-chlorobenzonitrile revealed that it crystallizes in the triclinic system with the space group P-1. analis.com.my The molecular structure is essentially planar, a common feature for substituted benzene rings. The bond lengths within the aromatic ring and the substituent groups reflect the electronic interactions between them. For instance, the C-N bond of the amino group (1.369 Å) and the C≡N bond of the nitrile group (1.146 Å) are shorter than typical single and triple bonds, respectively, due to conjugation with the aromatic ring system. analis.com.my The structure of this compound is expected to adopt a very similar planar conformation, with bond lengths and angles slightly modulated by the presence of the highly electronegative fluorine atom.

Crystallographic Data for 2-amino-4-chlorobenzonitrile (Analog)
Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)
Volume (ų)351.45 (14)
Z2

Data obtained from the single-crystal X-ray diffraction study of 2-amino-4-chlorobenzonitrile. analis.com.my

The crystal packing of 2-amino-4-chlorobenzonitrile is stabilized by intermolecular hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor, forming N–H···N interactions with the nitrogen atom of the cyano group of an adjacent molecule. analis.com.my This head-to-tail hydrogen bonding motif links the molecules into chains.

Applications of 2 Amino 4 Chloro 3 Fluorobenzonitrile As a Versatile Chemical Building Block

Role as an Intermediate in Agrochemical Synthesis

Substituted benzonitriles are crucial intermediates in the production of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. chemicalbook.comresearchgate.net The presence of halogen and amino groups on the aromatic ring of 2-Amino-4-chloro-3-fluorobenzonitrile (B6203816) suggests its potential utility in the synthesis of novel and effective crop protection agents.

Precursor for Herbicide Development

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their efficacy. Fluorinated compounds often exhibit increased metabolic stability and membrane permeability, which can lead to improved herbicidal activity. Several fluorinated benzonitriles have been investigated for their herbicidal properties. For instance, 2,6-dichloro-3-fluoro-benzonitrile has been identified as a herbicidal substance. google.com The structural similarity of this compound to such compounds indicates its potential as a precursor for new herbicides. The amino group can be a site for further chemical modification to generate a diverse library of compounds for herbicidal screening. The synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles has also been explored for developing novel herbicidal systems. niscair.res.in

Changes in the activity and selectivity of herbicides can be achieved through selective fluorine substitution. researchgate.net The strategic placement of fluorine atoms, as seen in this compound, can significantly alter the biological activity of a parent compound. Research on fluorinated anthranilic acids, which are structurally related to aminobenzonitriles, has shown their utility in synthesizing herbicidal sulfonylurea compounds. researchgate.net This suggests that this compound could serve as a valuable starting material for analogous herbicidal compounds.

Related Fluorinated Herbicidal Compounds Key Structural Features Reported Application/Potential
2,6-dichloro-3-fluoro-benzonitrileDichloro, fluoro, nitrileHerbicidal substance google.com
Fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indolesFluorinated heterocyclic systemNovel herbicidal systems niscair.res.in
Fluoro-substituted sulfonylureasFluorinated aromatic ringHerbicides with improved selectivity researchgate.net

Synthesis of Insecticides and Fungicides

The development of new insecticides and fungicides is critical for managing crop pests and diseases. Organophosphorus compounds have historically been used as insecticides, though alternatives are continuously sought. wikipedia.org Substituted benzonitriles can be precursors to a variety of heterocyclic compounds that form the core of many modern insecticides. For example, trifluoromethyl- or gem-difluorovinyl-containing analogues of neonicotinoids can be synthesized from trifluoromethyl-containing building blocks. nih.gov The fluorine atom in this compound could potentially be exploited in similar synthetic strategies.

In the realm of fungicides, benzamidine (B55565) derivatives containing 1,2,3-triazole moieties have shown promising antifungal activity. nih.gov The nitrile group of this compound can be converted to an amidine, which can then be elaborated to create novel fungicide candidates. Furthermore, pyribencarb (B1248046) is a novel benzylcarbamate-type fungicide effective against a range of plant pathogenic fungi. researchgate.net The development of new fungicides often involves the synthesis and testing of derivatives of known active compounds. The unique substitution pattern of this compound makes it an interesting candidate for the synthesis of new chemical entities with potential fungicidal properties. Recent research has also focused on N-(alkoxy)-diphenyl ether carboxamide derivates as novel succinate (B1194679) dehydrogenase inhibitors with antifungal activity. mdpi.com

Utility in Materials Science Research

The field of materials science is constantly in search of new organic molecules with unique electronic and optical properties. Substituted benzonitriles are versatile building blocks for a range of advanced materials. arctomsci.comarctomsci.com The combination of electron-donating (amino) and electron-withdrawing (nitrile, chloro, fluoro) groups in this compound makes it a promising candidate for applications in liquid crystals and organic light-emitting diodes (OLEDs).

Building Block for Novel Materials with Unique Properties

The synthesis of novel organic materials with tailored properties is a major focus of modern chemistry. Substituted benzonitriles are valuable precursors for such materials. google.com For example, they can be used in the synthesis of 2-substituted benzimidazole (B57391) derivatives, which have applications as UV filters. mdpi.com The specific substitution pattern of this compound can be expected to influence the photophysical properties of any derived materials.

Application in Liquid Crystal Synthesis

The incorporation of fluorine atoms into liquid crystal molecules is a key strategy for tuning their physical properties, such as dielectric anisotropy and viscosity. researchgate.netrsc.orguni-halle.de The high electronegativity of fluorine can induce significant changes in the molecular dipole moment, which in turn affects the mesogenic behavior of the material. beilstein-journals.orgresearchgate.net Fluorinated aromatic compounds are of particular interest in this regard. The presence of a fluorine atom in this compound, along with the polar nitrile group, makes it a potentially useful building block for the synthesis of new liquid crystalline materials with tailored properties for display applications.

Influence of Fluorine in Liquid Crystals Property Affected Mechanism
Dielectric AnisotropyCan be made positive or negativeAlteration of molecular dipole moment beilstein-journals.org
ViscosityGenerally loweredReduced intermolecular interactions beilstein-journals.org
Mesophase BehaviorCan induce or modify liquid crystalline phasesChanges in intermolecular forces and molecular packing researchgate.netrsc.org

Development of Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Benzonitrile (B105546) derivatives have been investigated for their potential in OLEDs, particularly as host materials or as components of emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net The donor-acceptor architecture is a common design principle for TADF molecules, where an electron-donating group is linked to an electron-accepting group. In this compound, the amino group can act as an electron donor, while the benzonitrile moiety acts as an electron acceptor. This intrinsic electronic structure makes it a candidate for incorporation into more complex molecules designed for OLED applications. researchgate.net

Advanced Organic Synthesis Applications Beyond Agrochemicals and Materials

While 2-amino-4-chlorobenzonitrile (B1265954) and its derivatives are recognized for their roles in agrochemicals and materials science, their utility extends into more complex and specialized areas of organic synthesis. The unique arrangement of amino, chloro, and nitrile functional groups on the benzene (B151609) ring makes it a valuable precursor for creating sophisticated molecular architectures with potential applications in diverse technological fields. Theoretical and practical studies have begun to explore its role in developing novel organic scaffolds, in technologies related to energy, and as a potential agent for preventing corrosion.

Development of Complex Organic Scaffolds

The structure of 2-amino-4-chlorobenzonitrile is particularly well-suited for the construction of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The presence of the ortho-amino and nitrile groups facilitates cyclization reactions to form fused ring systems, most notably quinazolines.

Research has demonstrated that 2-amino-4-chlorobenzonitrile can serve as a key starting material for synthesizing a variety of substituted quinazoline (B50416) derivatives. sigmaaldrich.com These reactions often involve condensation with other molecules to build the final heterocyclic framework. The resulting scaffolds are not simple molecules but complex structures that can be further modified for specific applications. For example, it has been used in the preparation of 6-chlorotacrine and various multi-substituted quinazolines, highlighting its role as a foundational element in medicinal chemistry research. sigmaaldrich.com

Examples of complex organic scaffolds synthesized using 2-amino-4-chlorobenzonitrile are detailed below:

Synthesized CompoundApplication/Significance
6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochlorideBuilding block for pharmacologically active molecules. sigmaaldrich.com
7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochlorideStructural isomer with potential for pharmaceutical development. sigmaaldrich.com
4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazolineIntermediate for creating new diarylquinazolines with pharmaceutical potential via Suzuki-Miyaura reactions. sigmaaldrich.com
6-chlorotacrineA derivative of tacrine, a compound studied for its biological activity. sigmaaldrich.com
N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamideA fluorinated amide derivative. sigmaaldrich.com

The ability to use this compound to generate such diverse and complex scaffolds underscores its importance as a versatile building block in advanced organic synthesis.

Investigation in Energy Storage and Conversion Technologies

The potential application of 2-amino-4-chlorobenzonitrile (ACBN) in the fields of energy storage and conversion has been explored through theoretical studies. analis.com.my Density Functional Theory (DFT) calculations have been employed to analyze the intrinsic molecular and electronic properties of the compound to determine its suitability for such applications. analis.com.my

These computational studies have revealed key characteristics that are desirable for materials used in energy technologies:

Electron Transfer Capability : Despite being a relatively stable and less reactive compound, analysis of its molecular features shows that ACBN has the potential to both transfer and accept electrons. This is a fundamental property for materials used in batteries, capacitors, and solar cells, where charge transfer is the basis of operation. analis.com.my

Nucleophilic Potential : Mulliken charge analysis identified the nitrogen atoms in the molecule as having highly negative charges, indicating that the compound can act as a nucleophilic agent. analis.com.my This property can be relevant in the synthesis of conductive polymers or other organic electronic materials.

The investigation into ACBN for these technologies is primarily at a theoretical stage. The goal of these studies is to predict the compound's behavior and guide future experimental work. analis.com.my The findings suggest that ACBN and its derivatives could be promising candidates for further research and development in organic electronics and energy storage systems.

Property Investigated (via DFT)FindingRelevance to Energy Technologies
Intrinsic Molecular CharacteristicsThe compound is stable but possesses the ability to donate and accept electrons. analis.com.myEssential for redox reactions in batteries and charge transport in organic solar cells. analis.com.my
Mulliken AnalysisNitrogen atoms exhibit high negative charges, indicating nucleophilic character. analis.com.myUseful for synthesizing functional polymers and materials for electronic applications. analis.com.my
Global Reactivity ParametersThe compound is categorized as a hard compound but still has the capability to donate electrons. analis.com.myIndicates potential for controlled electron transfer processes in energy storage devices. analis.com.my

Exploration in Corrosion Inhibition Studies

Theoretical studies have also pointed towards the potential of 2-amino-4-chlorobenzonitrile (ACBN) as a corrosion inhibitor. analis.com.my The effectiveness of organic corrosion inhibitors typically relies on their ability to adsorb onto a metal surface and form a protective barrier against corrosive agents. This adsorption is often facilitated by the presence of heteroatoms (like nitrogen, oxygen, or sulfur) and π-electrons in the molecule.

DFT studies on ACBN have provided insights that support its potential in this application:

Nucleophilic Centers : The nitrogen atoms of the amino and nitrile groups were identified as having high electron density. analis.com.my These nucleophilic centers can readily donate electrons to the vacant d-orbitals of metal atoms, initiating the formation of a coordinate bond and facilitating strong adsorption onto the metal surface. nih.govjetir.org

Adsorption Potential : The molecule's structure, containing an aromatic ring and polar functional groups, suggests it could effectively adsorb onto a metal surface, displacing water molecules and creating a protective film. nih.gov Research on similar organic molecules shows that this film acts as a barrier, slowing down both anodic and cathodic corrosion reactions. nih.govresearchgate.net

While direct experimental testing of 2-amino-4-chlorobenzonitrile as a corrosion inhibitor is not extensively documented, the theoretical findings are promising. analis.com.my The principles of corrosion inhibition by organic compounds are well-established, and molecules with similar functional groups have demonstrated significant protective capabilities. nih.govjetir.orgresearchgate.net The theoretical data for ACBN suggests it is a strong candidate for further experimental investigation in this field. analis.com.my

Theoretical Finding (via DFT)Implication for Corrosion Inhibition
Nucleophilic Nitrogen AtomsCan act as active centers for adsorption by donating electrons to the metal surface. analis.com.my
Electron Donation CapabilityFacilitates the formation of a strong, stable coordinate bond with the metal. analis.com.my
Molecular StructureThe presence of an aromatic ring and multiple functional groups suggests effective surface coverage. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Amino-4-chloro-3-fluorobenzonitrile with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use column chromatography or recrystallization for purification, ensuring proper solvent selection (e.g., ethanol/water mixtures) to isolate the target compound. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥99%) .
  • Key Variables : Substituent positioning (chloro at C4, fluoro at C3) impacts steric and electronic effects during synthesis. Precursor selection (e.g., halogenated anilines) should align with regioselective nitrile formation .

Q. How does the substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Perform kinetic studies under controlled conditions (e.g., varying nucleophiles like amines or thiols). Compare reaction rates using UV-Vis spectroscopy or GC-MS.
  • Findings : The electron-withdrawing cyano group activates the ring, while the amino group (electron-donating) directs substitution to specific positions. Chloro and fluoro substituents further modulate reactivity via inductive effects .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C3).
  • IR : Detect nitrile stretching (~2220 cm⁻¹) and amino N-H stretches (~3400 cm⁻¹).
  • X-ray crystallography : Resolve bond angles and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Experimental Design : Systematically vary catalysts (Pd(PPh₃)₄ vs. PdCl₂), ligands (bidentate vs. monodentate), and solvents (DMSO vs. THF).
  • Data Analysis : Use DFT calculations to model transition states and compare with experimental yields. Contradictions often arise from competing steric (chloro at C4) vs. electronic (cyano at C1) effects .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) to slow crystallization.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal quality.
  • Findings : Planar aromatic systems with halogen bonds (C-Cl···N≡C) often form stable monoclinic crystals, as seen in analogs .

Q. How does the electronic environment of the amino group affect biological target interactions?

  • Methodology :

  • Computational Modeling : Calculate Hammett σ values to quantify electron-donating effects.
  • In Vitro Assays : Test binding affinity (e.g., IC₅₀) against enzymes like kinases or proteases. Fluorine’s electronegativity enhances hydrogen-bonding interactions, while the amino group’s basicity modulates solubility and target engagement .

Data Contradiction Analysis

Q. Why do thermodynamic stability studies report conflicting melting points for this compound?

  • Resolution :

  • Purity Verification : Use DSC (differential scanning calorimetry) to detect impurities affecting melting ranges.
  • Polymorphism Screening : Analyze crystal forms via PXRD. Variations in packing (e.g., herringbone vs. layered structures) can alter observed mp by 5–10°C .

Experimental Design Considerations

Q. What protocols mitigate decomposition during storage?

  • Methodology :

  • Storage Conditions : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation.
  • Stability Tests : Monitor via LC-MS over 6 months; degradation products (e.g., hydrolysis to amides) indicate moisture sensitivity .

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